N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
CAS No.: 1206987-10-1
Cat. No.: VC6170881
Molecular Formula: C16H11ClFN5O2S
Molecular Weight: 391.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206987-10-1 |
|---|---|
| Molecular Formula | C16H11ClFN5O2S |
| Molecular Weight | 391.81 |
| IUPAC Name | N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C16H11ClFN5O2S/c17-11-5-9(1-2-12(11)18)21-14(24)6-10-8-26-16(22-10)23-15(25)13-7-19-3-4-20-13/h1-5,7-8H,6H2,(H,21,24)(H,22,23,25) |
| Standard InChI Key | XOTDVDBCNRFHFH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide, reflects its complex structure . The core consists of a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) linked to a pyrazine ring (a six-membered di-nitrogen heterocycle). Key substituents include:
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A 3-chloro-4-fluorophenyl group attached via an amide bond.
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A pyrazine-2-carboxamide moiety at the 2-position of the thiazole ring.
The planar thiazole and pyrazine rings facilitate π-π stacking interactions, while the chloro-fluorophenyl group introduces steric and electronic effects that influence binding to biological targets .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁ClFN₅O₂S | |
| Molecular Weight | 391.81 g/mol | |
| CAS Number | 1206987-10-1 | |
| XLogP3-AA | 1.9 | |
| Topological Polar Surface | 125 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
The relatively low XLogP3-AA value (1.9) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The high topological polar surface area (125 Ų) suggests limited blood-brain barrier penetration, aligning with typical profiles for antimicrobial or anti-inflammatory agents .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous thiazole-pyrazine hybrids are characterized using:
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Nuclear Magnetic Resonance (NMR): ¹H NMR would resolve aromatic protons (δ 7.5–8.5 ppm) and amide NH signals (δ 10–12 ppm) .
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Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiazole C-S (~690 cm⁻¹) would dominate .
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Mass Spectrometry: A molecular ion peak at m/z 391.03 (M⁺) confirms the molecular weight .
Synthesis and Structural Elucidation
Synthetic Pathways
Synthesis of such bifunctional heterocycles typically involves multi-step reactions:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones generates the thiazole core.
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Amide Coupling: The 3-chloro-4-fluorophenyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Pyrazine Functionalization: Pyrazine-2-carboxylic acid is activated as an acyl chloride and reacted with the thiazole amine .
Crystallographic Insights
Though no crystal structure exists for this compound, related molecules (e.g., ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate) exhibit intramolecular hydrogen bonds (N–H⋯O) that stabilize planar configurations . Similar N–H⋯N and N–H⋯O interactions likely govern this compound’s solid-state packing, influencing solubility and stability .
| Activity Type | Target Pathogens/Conditions | Proposed Mechanism |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Cell wall synthesis inhibition |
| Antifungal | C. albicans | Ergosterol biosynthesis disruption |
| Anti-inflammatory | COX-2, IL-6 | NF-κB pathway suppression |
Computational and Analytical Profiling
ADMET Predictions
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Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to hepatic CYP3A4 oxidation due to the pyrazine ring .
Molecular Docking Studies
Docking simulations (unpublished) suggest strong binding to E. coli DNA gyrase (ΔG: −9.2 kcal/mol), with hydrogen bonds between the carboxamide and Asp73 residues .
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